1-(3,3-Diphenylpropyl)-3-methylurea
Description
1-(3,3-Diphenylpropyl)-3-methylurea is a urea derivative characterized by a central urea group substituted with a methyl group and a 3,3-diphenylpropyl chain. Urea derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and drug candidates due to their hydrogen-bonding capacity and tunable physicochemical properties .
Properties
IUPAC Name |
1-(3,3-diphenylpropyl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-17(20)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVVGCIZKNGQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Diphenylpropyl)-3-methylurea typically involves the reaction of 3,3-diphenylpropylamine with an isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Diphenylpropyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,3-Diphenylpropyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the context of receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropyl)-3-methylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies have shown that it can bind to chemokine receptors like CCR5, affecting immune cell signaling and potentially offering therapeutic benefits .
Comparison with Similar Compounds
Urea vs. Thiourea Derivatives
Key Compounds :
- Thioureas also exhibit higher acidity (pKa ~8–10) compared to ureas (pKa ~10–12), influencing solubility and bioavailability .
Substituent Effects on the Urea Nitrogen
Methyl vs. Aryl Groups :
- 3-Methyl substitution : Smaller alkyl groups like methyl reduce steric hindrance, favoring interactions with shallow binding pockets. However, they may limit hydrophobic interactions compared to bulkier aryl groups.
- 3-Phenyl substitution: Introduced in 1-(3,3-Diphenylpropyl)-3-phenylurea, this modification increases molecular weight (MW 330.43 vs.
Electron-Donating vs. Withdrawing Groups :
- 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O): The dimethylamino group introduces a basic nitrogen, improving solubility in acidic environments.
- The diisopropyl groups add steric bulk, which may hinder receptor access .
Chain Length and Flexibility
Diazaalkane Spacers :
- Compounds 21–25 () feature bis-urea/thiourea moieties linked by diazaalkane chains (e.g., 4,9-diazadodecane in 21). Shorter chains may enhance rigidity and selectivity .
Diphenylpropyl vs. Diphenylethyl Chains :
- 1,15-bis-{3-[1-(2,2-diphenylethyl)thioureado]}-4,12-diazapentadecane (25) : Replacing the propyl chain with ethyl reduces hydrophobicity and steric volume, which could modulate interactions with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Thiourea derivatives (e.g., ) exhibit higher topological polar surface area (68.2 Ų) due to the sulfur atom, impacting solubility and blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
